8-azido-5,6,7,8-tetrahydroquinoline
Description
8-Azido-5,6,7,8-tetrahydroquinoline is a bicyclic heterocyclic compound featuring a partially saturated quinoline backbone with an azido (-N₃) group at the 8-position. It serves as a key intermediate in organic synthesis, particularly for generating 8-amino derivatives through catalytic hydrogenation. outlines its synthesis starting from rac-5,6,7,8-tetrahydroquinolin-8-ol via a modified protocol by Uenishi and Hamada, involving Pd/C-mediated hydrogenation to yield 5,6,7,8-tetrahydroquinolin-8-amine (88% yield) . This compound is primarily utilized in ligand design for metal complexes, such as zinc-based catalysts for lactide polymerization .
Properties
CAS No. |
1374781-10-8 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-azido-5,6,7,8-tetrahydroquinoline typically involves the following steps:
Starting Material: The synthesis begins with 5,6,7,8-tetrahydroquinoline, which is commercially available or can be synthesized from quinoline through hydrogenation.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves treating 5,6,7,8-tetrahydroquinoline with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety, given the potentially explosive nature of azides.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
8-Azido-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. For example, it can react with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Palladium catalysts for reduction reactions.
Major Products Formed
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
8-Azido-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Employed in the study of biological systems, particularly in the development of photoaffinity labels for probing protein interactions.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 8-azido-5,6,7,8-tetrahydroquinoline is primarily dictated by the reactivity of the azido group. Upon activation (e.g., by light or heat), the azido group can form reactive intermediates such as nitrenes, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, thereby altering their function or structure.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 8-Substituted Tetrahydroquinolines
Detailed Research Findings
Reactivity and Catalytic Performance
- 8-Azido vs. 8-Amino Derivatives: The azido group in this compound is a versatile handle for generating amines via hydrogenation. The resulting 8-amino derivatives (e.g., CAMPY) exhibit superior catalytic performance in asymmetric reactions. For instance, Rh and Ir complexes of CAMPY achieve up to 69% enantiomeric excess (ee) in ATH of dihydroisoquinolines, outperforming traditional TsDPEN ligands in robustness .
- Steric and Electronic Effects : Substitution at the 8-position significantly alters steric bulk and electron density. Me-CAMPY (2-methyl analog) demonstrates enhanced enantioselectivity due to increased steric hindrance, highlighting the tunability of these ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
